molecular formula C16H9ClFNO2 B6594025 3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one CAS No. 892281-06-0

3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one

Cat. No. B6594025
CAS RN: 892281-06-0
M. Wt: 301.70 g/mol
InChI Key: MCKISBOOSHURBK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of quinolin, a heterocyclic aromatic organic compound. It has a benzoyl group attached at the 3rd position and a fluorine atom at the 6th position .


Molecular Structure Analysis

The molecular structure of a similar compound, “ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate”, has been determined by X-ray analysis . The same method could potentially be used to analyze the structure of “3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one”.


Chemical Reactions Analysis

4-Chlorobenzoyl chloride, a component of the compound, can react with water and alcohol . It’s also used in various studies such as the acylation of benzene using different solid acid catalysts .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride, a related compound, is a clear colorless to pale yellow liquid (low melting solid) with a refractive index of 1.5760-1.5800 @ 20°C .

Safety and Hazards

4-Chlorobenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKISBOOSHURBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzoyl)-6-fluoroquinolin-4(1H)-one

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